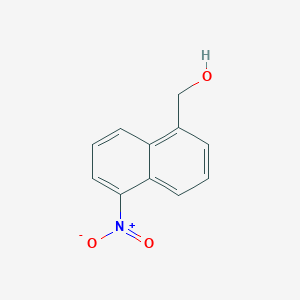

(5-Nitronaphthalen-1-yl)methanol

Description

Properties

IUPAC Name |

(5-nitronaphthalen-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-7-8-3-1-5-10-9(8)4-2-6-11(10)12(14)15/h1-6,13H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTIMHFYCAGAIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653109 | |

| Record name | (5-Nitronaphthalen-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99972-57-3 | |

| Record name | (5-Nitronaphthalen-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(5-Nitronaphthalen-1-yl)methanol, with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol, is a nitroaromatic compound characterized by a nitro group at the 5-position and a hydroxymethyl group at the 1-position of the naphthalene ring. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The structural features of this compound influence its reactivity and biological activity. The presence of the nitro group is significant as many nitroaromatic compounds are known for their biological effects, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial activity. Nitroaromatic compounds generally have shown effectiveness against various bacterial strains, suggesting that this compound could also possess similar properties.

Anticancer Activity

The potential anticancer activity of this compound has been a focus of several studies. Compounds with nitro groups have been linked to interactions with cellular mechanisms that can inhibit cancer cell proliferation. For instance, derivatives of nitroaromatic compounds have demonstrated activity against multiple cancer cell lines, indicating that this compound might also be effective in this regard .

Case Studies

- Anticancer Activity Evaluation : A study investigated various nitroaromatic compounds, including those structurally similar to this compound. It was found that certain derivatives showed micromolar activity against several cancer cell lines such as A549, HeLa, and B16F10, highlighting the potential for further exploration of this compound in cancer research .

- Microbial Transformation : Another study focused on the microbial transformation of nitroaromatic compounds. The findings suggested that these compounds could be transformed into their corresponding aromatic amines, which may have different biological activities compared to their parent compounds .

Comparative Analysis

To understand the unique properties of this compound in relation to other similar compounds, a comparative analysis is presented below:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (1-Nitronaphthalen-2-yl)methanol | Nitro group at position 1 on naphthalene | Different biological activity profile |

| (6-Nitronaphthalen-2-yl)methanol | Nitro group at position 6 | Potentially different reactivity due to position |

| 5-Aminonaphthalene | Amino group instead of nitro | Exhibits different biological activities |

This table illustrates how the positioning of functional groups can significantly affect the biological activity of related compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound features a nitro group (-NO₂) at the 5-position of the naphthalene ring and a hydroxymethyl group (-CH₂OH) at the 1-position. These functional groups significantly influence its reactivity and biological activity.

Organic Synthesis

(5-Nitronaphthalen-1-yl)methanol serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in developing new compounds.

Synthetic Routes:

- The compound can be synthesized through several methods, including nitration and subsequent reduction processes.

Biological Research

Research indicates that compounds containing nitro groups often exhibit significant biological activities . This compound may possess antimicrobial properties, as many nitroaromatic compounds are known for their effectiveness against various bacterial strains. Additionally, derivatives of this compound have been studied for potential anti-cancer activities due to their ability to interact with cellular mechanisms.

Case Study: Antimicrobial Activity

A study demonstrated that this compound exhibited significant antimicrobial properties against specific bacterial strains, suggesting its potential use in developing new antibiotics.

Material Science

In material science, this compound is explored for its role in developing polymers and other materials due to its unique chemical structure. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength.

Data Table: Comparison with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Nitro group at position 5 | Potential antimicrobial and anticancer properties |

| (1-Nitronaphthalen-2-yl)methanol | Nitro group at position 1 | Different biological activity profile |

| (6-Nitronaphthalen-2-yl)methanol | Nitro group at position 6 | Potentially different reactivity |

| 5-Aminonaphthalene | Amino group instead of nitro | Exhibits different biological activities |

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets. Techniques such as molecular docking and spectroscopic methods are employed to understand how this compound interacts with proteins and other biomolecules.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares (5-Nitronaphthalen-1-yl)methanol with three structurally related compounds: naphthalen-1-ylmethanol, methyl 1-(5-nitronaphthalen-1-yl)cyclopropane-1-carboxylate, and methanol.

Key Observations :

- The nitro group in this compound increases its electrophilicity compared to naphthalen-1-ylmethanol, making it more reactive in substitution or reduction reactions.

- The cyclopropane ring in methyl 1-(5-nitronaphthalen-1-yl)cyclopropane-1-carboxylate adds steric hindrance, reducing its reactivity relative to the hydroxymethyl derivative .

- Methanol’s high toxicity (LD₅₀: 5–10 g/kg in rats) contrasts with the moderate toxicity expected for nitronaphthalenemethanols, which are less volatile but may release toxic metabolites .

Spectroscopic and Crystallographic Data

- Naphthalen-1-ylmethanol: Crystallographic studies reveal bond angles and torsion angles critical for understanding its conformation. For example, the C6–C7–C8 angle is 117.24(11)°, and the C7–C8–H8 bond length is 1.44(17) Å .

- Methyl 1-(5-nitronaphthalen-1-yl)cyclopropane-1-carboxylate : HRMS (ESI+) data shows a [M+Na]⁺ peak at m/z 279.0991 (calculated: 279.0992), confirming its molecular formula .

Preparation Methods

General Synthetic Strategy

The preparation of (5-nitronaphthalen-1-yl)methanol generally follows a route involving:

- Nitration of naphthalene derivatives to introduce the nitro group at the 5-position.

- Introduction or transformation of a functional group at the 1-position to a hydroxymethyl moiety.

The hydroxymethyl group can be introduced via reduction of a corresponding aldehyde or by direct substitution reactions on suitable precursors.

Preparation via Reduction of 5-Nitronaphthaldehyde

A common and well-documented approach involves the reduction of 5-nitronaphthalen-1-carbaldehyde to the corresponding alcohol:

- Starting Material: 5-Nitronaphthalen-1-carbaldehyde

- Reaction: Reduction of the aldehyde group (-CHO) to a primary alcohol (-CH2OH)

- Reagents: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

- Conditions: Typically performed in anhydrous solvents like ethanol or tetrahydrofuran (THF) at low temperatures to moderate temperatures.

- Outcome: The aldehyde is selectively reduced to this compound with high yield and purity.

This method is favored due to its straightforwardness and the availability of aldehyde precursors.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reduction of 5-nitronaphthaldehyde | 5-Nitronaphthalen-1-carbaldehyde | NaBH4 or LiAlH4; ethanol or THF; RT | High selectivity; straightforward | Requires aldehyde precursor |

| Grignard Reaction with Formaldehyde | 5-Nitronaphthalen-1-bromide | Mg, dry ether; formaldehyde; acid workup | Accessible reagents; versatile | Sensitive to moisture; multistep |

| Pd-Catalyzed Coupling (Indirect) | 1-Bromo-5-nitronaphthalene | Pd catalysts; bases (DBU, Cs2CO3); DMSO | Enables complex functionalization | Requires inert atmosphere; complex |

Q & A

Basic: What synthetic routes are available for (5-Nitronaphthalen-1-yl)methanol, and how are impurities removed?

Answer:

The synthesis typically involves functionalizing naphthalene derivatives. For example, methyl 1-(5-nitronaphthalen-1-yl)cyclopropane-1-carboxylate is synthesized via a bromination-cyclization sequence, followed by reduction or hydrolysis to yield the methanol derivative . Purification often employs column chromatography with gradients of n-pentane/ethyl acetate (10:1 ratio), achieving >85% yield . For nitro-group retention during reactions, inert atmospheres (N₂/Ar) and low temperatures (0–5°C) are critical to prevent reduction or decomposition .

Basic: Which spectroscopic methods confirm the structure of this compound?

Answer:

- NMR : <sup>1</sup>H NMR identifies aromatic protons (δ 8.5–7.5 ppm) and the hydroxymethyl group (δ 4.8–5.2 ppm, broad). <sup>13</sup>C NMR confirms nitronaphthalene carbons (δ 120–150 ppm) and the methanol carbon (δ 60–65 ppm) .

- HRMS : Exact mass analysis (e.g., [M+Na]<sup>+</sup> at m/z 279.0991) validates molecular composition .

- IR : Stretching frequencies for -NO₂ (~1520 cm⁻¹) and -OH (~3400 cm⁻¹) are diagnostic .

Advanced: How does the nitro group influence nucleophilic substitution reactions in this compound?

Answer:

The electron-withdrawing nitro group activates the naphthalene ring for electrophilic attacks but deactivates adjacent positions. In nucleophilic substitutions (e.g., with amines or thiols), the nitro group directs reactivity to the para position relative to itself. Kinetic studies show that polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states, while steric hindrance from the hydroxymethyl group reduces yields in bulkier reagents .

Advanced: What computational approaches model the electronic properties of this compound?

Answer:

Density Functional Theory (DFT) simulations at the B3LYP/6-31G(d) level predict charge distribution, showing significant electron density at the nitro group and aromatic ring, which correlates with experimental reactivity . Molecular electrostatic potential (MEP) maps highlight nucleophilic regions near the hydroxymethyl group, aiding in predicting reaction sites .

Advanced: Are crystallographic data available for this compound?

Answer:

While direct data are limited, related nitronaphthalene derivatives (e.g., benzyl carbamate analogs) have been resolved using SHELX programs. Key parameters include C–C bond lengths (~1.48 Å) and nitro-group torsion angles (~5–10°), suggesting minor steric strain . For accurate refinement, high-resolution X-ray data (≤1.0 Å) and SHELXL’s twin-detection algorithms are recommended to address potential twinning in nitro-aromatic crystals .

Advanced: How to resolve discrepancies in <sup>1</sup>H NMR data across synthetic batches?

Answer:

Contradictions often arise from solvent impurities or incomplete purification. For example, residual ethyl acetate in CDCl₃ can obscure peaks at δ 1.2–1.4 ppm. Methodological fixes include:

- Drying : Use molecular sieves (3 Å) for deuterated solvents.

- Column Calibration : Adjust solvent gradients to separate diastereomers or regioisomers .

- 2D NMR : HSQC and HMBC correlations clarify ambiguous proton assignments, particularly near the nitro group .

Advanced: What toxicological protocols apply to handling this compound?

Answer:

While direct toxicity data are scarce, analog studies (e.g., nitronaphthalenes and methanol derivatives) suggest:

- Acute Exposure : Use PPE (nitrile gloves, fume hoods) due to potential hepatotoxicity (LD₅₀ ~3400 mg/kg in mice) .

- Chronic Risks : Monitor for reproductive toxicity (testicular atrophy in rats at 200 ppm/20H) and neurotoxicity (in vitro neuronal IC₅₀ ~62 µmol/L) .

- Waste Disposal : Neutralize nitro groups with reducing agents (e.g., Fe/HCl) before disposal to prevent environmental persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.